molecular formula C14H18N4O3S B2864451 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide CAS No. 1705976-83-5

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide

Cat. No.: B2864451
CAS No.: 1705976-83-5
M. Wt: 322.38
InChI Key: UUISUQDISXATBF-UHFFFAOYSA-N
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Description

N-(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide is a heterocyclic compound featuring a pyridine-3-sulfonamide core linked to a pyrazole ring substituted with a tetrahydro-2H-pyran-4-ylmethyl group. The sulfonamide moiety is a critical pharmacophore, often associated with enzyme inhibition (e.g., carbonic anhydrase, kinases) and antimicrobial activity . The tetrahydro-2H-pyran group enhances metabolic stability and solubility due to its oxygen-containing heterocyclic structure, while the pyrazole ring contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c19-22(20,14-2-1-5-15-9-14)17-13-8-16-18(11-13)10-12-3-6-21-7-4-12/h1-2,5,8-9,11-12,17H,3-4,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUISUQDISXATBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide is a complex chemical compound that exhibits significant biological activity. Its structure includes a pyrazole ring, a tetrahydropyran moiety, and a sulfonamide group, making it a potential candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:
C10H17N3O3S\text{C}_{10}\text{H}_{17}\text{N}_3\text{O}_3\text{S}
Its IUPAC name is this compound. The presence of diverse functional groups contributes to its unique properties and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as a ligand in biochemical assays, modulating the activity of various proteins involved in signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound shows potential as an inhibitor of certain enzymes, which may play a role in cancer cell proliferation.
  • Receptor Modulation : It can influence receptor activity, impacting cellular responses and gene expression.

Biological Activity and Therapeutic Potential

Research indicates that this compound possesses various biological activities, including anticancer properties. Studies have shown its effectiveness in inhibiting cell proliferation in certain cancer cell lines.

Case Studies:

  • Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines by inducing cell cycle arrest at the G1 phase .
  • Biochemical Assays : The compound has been tested in biochemical assays where it effectively disrupted protein-protein interactions critical for cancer cell survival .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds that also contain pyrazole or sulfonamide groups.

Compound NameStructureBiological Activity
MYF-03–69Contains tetrahydropyranPotent inhibitor of TEAD proteins; induces G1 arrest
MYF-02–111Substituted trifluoromethyl benzylShows varied sensitivity based on substitutions

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting with the formation of the pyrazole ring, followed by the introduction of the tetrahydropyran moiety and sulfonamide group. Optimizing reaction conditions is crucial for achieving high yields and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence, emphasizing key functional groups and their implications:

Compound Core Structure Key Substituents Reported Properties Reference
N-(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide Pyridine-3-sulfonamide + pyrazole Tetrahydro-2H-pyran-4-ylmethyl Inferred: Enhanced solubility and metabolic stability; potential kinase inhibition
Compound 41 () Pyrrole-2-carboxamide + imidazole Trifluoromethylpyridinylmethyl, 2-methylimidazole 98.67% HPLC purity; moderate yield (35%); possible antimicrobial activity
1,3,4-Thiadiazole derivatives () 1,3,4-Thiadiazole + pyrazole Nitrophenyl, methylidene hydrazine Antimicrobial activity (E. coli, B. mycoides, C. albicans); synthetic yield not reported
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () Pyrazole + pyridine Cyclopropylamine, methyl Low yield (17.9%); confirmed by NMR and HRMS; no biological data
BD630324 () Benzene sulfonamide + tetrahydropyran Ethylphenyl, isobutyl, tetrahydro-2H-pyran-4-ylmethoxy Bioactive; 98% purity; applications undisclosed

Physicochemical Properties

  • Solubility : The tetrahydro-2H-pyran group improves water solubility relative to purely aromatic substituents (e.g., trifluoromethylpyridine in Compound 41) .
  • Metabolic Stability : Oxygenated heterocycles (e.g., tetrahydro-2H-pyran) resist oxidative metabolism better than alkyl chains, as seen in BD630324 .

Key Research Findings and Gaps

  • Structural Advantages : The combination of sulfonamide and tetrahydro-2H-pyran groups positions the target compound as a promising candidate for further biological testing, particularly in antimicrobial and kinase inhibition assays.
  • Data Gaps: No direct biological or synthetic data exist for the target compound. Future work should prioritize synthesis optimization (e.g., palladium catalysis for higher yields) and in vitro testing against relevant pathogens or enzymes.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz) identify substituent positions, e.g., THP methylene protons (δ 3.8–4.0 ppm) and pyrazole aromatic protons (δ 7.4–8.6 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) confirms purity (>98%) .
  • LCMS/HRMS : Electrospray ionization (ESI) verifies molecular weight (e.g., m/z 392.2 for related compounds) and fragmentation patterns .

How does the compound’s solubility and stability vary under different experimental conditions?

Basic Research Question

  • Solubility : Moderately soluble in DMSO and DMF; poorly soluble in water. Co-solvents like ethanol or PEG-400 enhance aqueous solubility for biological assays .
  • Stability : Stable at room temperature in inert atmospheres. Degradation occurs under strong acidic/basic conditions (pH <3 or >10) or prolonged UV exposure. Store at -20°C in desiccated environments .

What mechanistic insights explain unexpected byproducts during sulfonamide coupling?

Advanced Research Question
Byproducts often arise from:

  • Competitive Nucleophilic Attack : The THP-methyl group or pyrazole nitrogen may react with sulfonyl chlorides. Use sterically hindered bases (e.g., 2,6-lutidine) to direct sulfonamide formation .
  • Oxidative Side Reactions : Trace peroxides in solvents can oxidize THP moieties. Pre-purify solvents with activated alumina .
  • Kinetic vs. Thermodynamic Control : Varying reaction times (e.g., 12–48 hours) and monitoring intermediates via TLC/MS helps isolate the desired product .

How can biological activity be systematically assessed against potential targets?

Advanced Research Question

  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the sulfonamide’s hydrogen-bonding capacity .
  • In Vitro Assays :
    • Enzyme Inhibition : Fluorogenic substrates (e.g., Z-FR-AMC for proteases) quantify IC₅₀ values .
    • Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) track intracellular accumulation .
  • SAR Studies : Compare analogs (e.g., THP vs. piperidine substitutions) to identify critical pharmacophores .

How should researchers resolve contradictions in spectroscopic data for structural analogs?

Advanced Research Question

  • Dynamic Effects in NMR : Rotamers or tautomers (e.g., pyrazole ring puckering) cause splitting. Use variable-temperature NMR or 2D-COSY to assign signals .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., THP-methyl vs. pyridyl substitution) via single-crystal analysis .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments in complex spectra .

What computational methods predict structure-activity relationships (SAR) for this compound?

Advanced Research Question

  • DFT Calculations : Optimize 3D conformations (Gaussian 16) to model electrostatic potential maps and identify reactive sites .
  • MD Simulations : GROMACS assesses binding stability (e.g., 100 ns trajectories) with target proteins .
  • QSAR Models : Train machine learning algorithms (e.g., Random Forest) on bioactivity datasets to predict IC₅₀ values for novel analogs .

What strategies mitigate challenges in synthesizing structural analogs with conflicting reactivity?

Advanced Research Question

  • Orthogonal Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines and trimethylsilyl (TMS) for hydroxyls during multi-step syntheses .
  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., THP ring opening) by precise control of residence time and temperature .
  • Late-Stage Functionalization : Introduce sulfonamide or THP groups via click chemistry (CuAAC) or photoredox catalysis to avoid early-stage instability .

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